2-Cyclohexen-1-one, 3-(2-propenyloxy)-
Description
Structural Characteristics and Chemical Classification within α,β-Unsaturated Carbonyl Systems
2-Cyclohexen-1-one (B156087), 3-(2-propenyloxy)- is classified as an α,β-unsaturated carbonyl compound. This classification is due to the conjugation of the carbon-carbon double bond (the alkene) with the carbon-oxygen double bond (the carbonyl group). wikipedia.org This conjugated system is not merely a sum of its parts; the interaction between the π-electrons of the alkene and the carbonyl group results in delocalized electrons across the O=C–C=C framework. fiveable.me
This electron delocalization is key to its reactivity. fiveable.me Resonance structures show that a partial positive charge resides not only on the carbonyl carbon but also on the β-carbon (the fourth carbon in the conjugated system). pressbooks.pub This electronic feature makes α,β-unsaturated carbonyl compounds electrophilic at both the carbonyl carbon (position 1) and the β-carbon. wikipedia.org Consequently, they are susceptible to two main types of nucleophilic attack:
1,2-Addition (Direct Addition): The nucleophile attacks the electrophilic carbonyl carbon. pressbooks.pubyoutube.com
1,4-Addition (Conjugate Addition): The nucleophile attacks the electrophilic β-carbon, a type of reactivity known as vinylogous. wikipedia.orgpressbooks.pub
The presence of the allyloxy group at the C-3 position further influences the electronic properties and steric accessibility of the ring, adding another layer of complexity and synthetic potential to the molecule.
Importance of the 2-Cyclohexen-1-one Core in Organic Synthesis
The 2-cyclohexen-1-one ring system is a cornerstone in organic synthesis, valued for its utility as a versatile building block. chemicalbook.com Its rigid, cyclic structure and dense electronic functionality provide a reliable platform for constructing intricate molecular architectures, including polycyclic natural products. chemicalbook.comorgsyn.org
The reactivity of the 2-cyclohexen-1-one core allows for a variety of transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and fragrances. chemicalbook.com Key reactions involving this scaffold are summarized below.
| Reaction Type | Description |
| Michael Addition | A conjugate (1,4) addition where a nucleophile, such as an enolate or an organocopper reagent, adds to the β-carbon of the enone system. chemicalbook.comchemicalbook.com |
| Diels-Alder Reaction | The enone can act as a dienophile, reacting with a conjugated diene to form a six-membered ring, a powerful method for building cyclic systems. wikipedia.orgchemicalbook.com |
| Robinson Annulation | A tandem reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a new six-membered ring, widely used in steroid synthesis. chemicalbook.com |
| Hydrogenation | The double bond and/or the carbonyl group can be selectively reduced (hydrogenated) to yield cyclohexanones or cyclohexenols. wikipedia.orgchemicalbook.com |
The ability to introduce substituents at various positions around the ring with high levels of control makes 2-cyclohexen-1-one and its derivatives indispensable tools for synthetic chemists. orgsyn.org
Overview of Research Significance for 3-Alkoxy-2-cyclohexen-1-one Derivatives
3-Alkoxy-2-cyclohexen-1-ones, the class of compounds to which 2-Cyclohexen-1-one, 3-(2-propenyloxy)- belongs, are significant as versatile synthetic intermediates. These compounds are often not the final target but are crucial precursors for other valuable molecules.
For instance, 3-ethoxy-2-cyclohexen-1-one (B1360012) is a well-established starting material for the synthesis of the parent 2-cyclohexen-1-one. orgsyn.org The ethoxy group serves as a protecting or directing group that can be removed after subsequent reactions. The general utility of these alkoxy derivatives is demonstrated in their reduction with reagents like lithium aluminum hydride, which leads to the formation of cyclohexenones. orgsyn.org
The presence of the alkoxy group, such as the methoxy (B1213986) or ethoxy group, modifies the reactivity of the enone system and can be used to direct further chemical transformations before being eliminated or transformed. orgsyn.orgsigmaaldrich.com Research has also been conducted on the synthesis and NMR studies of more complex derivatives starting from 3-allyloxy chalcones, indicating the role of these scaffolds in building larger, functionalized molecules. The allyloxy group, in particular, contains a reactive double bond that can participate in a host of other reactions, further expanding its synthetic utility.
Structure
3D Structure
Properties
CAS No. |
31928-96-8 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-prop-2-enoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C9H12O2/c1-2-6-11-9-5-3-4-8(10)7-9/h2,7H,1,3-6H2 |
InChI Key |
HENKYHKRDFCFKN-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC(=O)CCC1 |
Canonical SMILES |
C=CCOC1=CC(=O)CCC1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclohexen 1 One, 3 2 Propenyloxy
Established Synthetic Routes to the 2-Cyclohexen-1-one (B156087) Scaffold
The formation of the α,β-unsaturated ketone core is a critical aspect of the synthesis. Established methods typically begin with saturated six-membered ring precursors, which are then modified to introduce the requisite double bond.
Strategies Involving 1,3-Cyclohexanedione Precursors
1,3-Cyclohexanedione is a highly versatile and common precursor for the synthesis of 3-alkoxy-2-cyclohexen-1-ones. acs.orgwikipedia.org This is largely due to its existence in a tautomeric equilibrium, with a significant population of the enol form. wikipedia.org The enol provides a reactive hydroxyl group that can be readily alkylated or etherified.
The direct synthesis of the 3-alkoxy-2-cyclohexen-1-one scaffold can be achieved through an acid-catalyzed reaction between 1,3-cyclohexanedione and an alcohol. wikipedia.org In the context of the target molecule, this would involve reacting 1,3-cyclohexanedione with allyl alcohol. The acidic conditions promote the formation of the enol ether directly. 1,3-Cyclohexanedione itself is typically produced via the semi-hydrogenation of resorcinol. wikipedia.org
The reactivity of 1,3-cyclohexanedione as a versatile building block is well-documented, participating in various transformations to produce a range of molecules. acs.org Its utility is foundational in constructing the target scaffold, often in a single step that establishes the enone and the ether linkage simultaneously.
Enone Formation via Dehydrohalogenation or Oxidation Pathways
Alternative strategies focus on first constructing a cyclohexanone (B45756) or cyclohexanol ring and then introducing the α,β-unsaturation. These methods provide access to the 2-cyclohexen-1-one core, which can subsequently be functionalized at the C-3 position.
Dehydrohalogenation: A classic method for creating the enone system is the dehydrohalogenation of a 2-halocyclohexanone, such as 2-bromocyclohexanone. orgsyn.org This reaction typically involves treating the halogenated ketone with a base to promote elimination, thereby forming the carbon-carbon double bond conjugated to the carbonyl group.
Oxidation Pathways: Various oxidation methods can be employed to generate the 2-cyclohexen-1-one scaffold.
Oxidation of Cyclohexene (B86901): Direct oxidation of cyclohexene using reagents like chromic acid or hydrogen peroxide with a vanadium catalyst can yield 2-cyclohexen-1-one. orgsyn.org
Dehydrogenation of Cyclohexanones: A more modern approach involves the direct dehydrogenation of cyclohexanones. For instance, palladium-catalyzed reactions using oxygen as the oxidant can convert cyclohexanones into their corresponding enones. organic-chemistry.org Another method utilizes zinc enolates in an allyl-palladium catalyzed α,β-dehydrogenation process. organic-chemistry.org
These pathways provide the core unsaturated ketone structure, which then requires a separate step to introduce the 3-(2-propenyloxy)- group.
Alkylation and Etherification Approaches for 3-(2-propenyloxy)- Substitution
Once the 1,3-dicarbonyl scaffold is in place, the introduction of the allyloxy group is typically achieved through nucleophilic substitution.
Introduction of the Allyloxy Moiety via Base-Promoted Reactions
The most direct method for synthesizing 2-Cyclohexen-1-one, 3-(2-propenyloxy)- is the O-alkylation of 1,3-cyclohexanedione. This reaction leverages the acidic nature of the enolic proton of 1,3-cyclohexanedione (pKa ≈ 5.26). wikipedia.org
In this process, a base is used to deprotonate the enol form of 1,3-cyclohexanedione, generating a nucleophilic enolate anion. This enolate then reacts with an allylic electrophile, such as allyl bromide or allyl chloride, in an S_N2 reaction to form the desired enol ether. The choice of base and solvent is crucial to favor O-alkylation over the competing C-alkylation at the C-2 position. Softer bases and polar aprotic solvents generally favor the formation of the O-alkylated product.
| Reactants | Base | Electrophile | General Outcome |
| 1,3-Cyclohexanedione | K₂CO₃, NaH, etc. | Allyl Bromide | O-alkylation to form the target compound |
| 1,3-Cyclohexanedione | Stronger, bulkier bases | Allyl Bromide | Can influence O- vs. C-alkylation ratio |
Catalytic Approaches to 3-Alkoxycyclohex-2-en-1-ones
Catalytic methods offer an efficient alternative to stoichiometric base-promoted reactions. As mentioned previously, Brønsted acids can catalyze the direct condensation of 1,3-cyclohexanedione with allyl alcohol. wikipedia.org This approach is atom-economical as the only byproduct is water.
Transition metal catalysis also presents viable routes. For example, copper-catalyzed methods have been developed for the allylation of ketones, although these often focus on C-C bond formation to produce homoallylic alcohols. nih.gov However, the principles can be adapted for O-alkylation. Palladium-catalyzed cross-coupling reactions have also been shown to be effective for creating β-substituted cyclic enones from cyclic 1,3-diones, showcasing the versatility of catalytic systems in modifying this scaffold. organic-chemistry.org
| Catalyst Type | Reactants | Reaction Type | Advantage |
| Acid Catalyst (e.g., H₂SO₄) | 1,3-Cyclohexanedione, Allyl Alcohol | Condensation/Etherification | Atom economy, direct formation |
| Transition Metal (e.g., Pd) | Activated 1,3-dione, Allyl source | Cross-Coupling | High efficiency and generality |
Novel and Green Synthesis Techniques
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. For the synthesis of substituted cyclohexenones, several novel and "green" approaches have been explored.
Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically reduce reaction times and sometimes improve yields compared to conventional heating. researchgate.net Base-catalyzed cyclocondensation reactions to form cyclohexenone derivatives have been successfully performed using microwave heating, suggesting its applicability to the synthesis of 2-Cyclohexen-1-one, 3-(2-propenyloxy)-. researchgate.net
Green Catalysts and Solvents: Research into replacing hazardous reagents and solvents is a key aspect of green chemistry. This includes developing reusable solid acid catalysts to replace corrosive liquid acids or using greener solvents like water or ethanol where possible. For instance, some acid-catalyzed reactions involving 1,3-cyclohexanedione have been shown to be influenced by reactant concentration, allowing for a reduction in the amount of catalyst required. acs.org
Solvent-Free Reaction Systems
A significant advancement in the synthesis of 3-alkoxycyclohex-2-en-1-ones, including the title compound, involves the use of solvent-free conditions, often coupled with microwave irradiation to accelerate the reaction. This approach aligns with the principles of green chemistry by eliminating the need for volatile and often toxic organic solvents, reducing waste, and simplifying the experimental setup.
In a notable study, the reaction of 1,3-cyclohexanedione with various alcohols, including allyl alcohol, was carried out under solvent-free conditions. The reactants were adsorbed onto a solid support, which also incorporated the catalyst, and the reaction was promoted by microwave irradiation. This method was found to be highly efficient, leading to rapid product formation in high yields. The absence of a solvent not only streamlines the work-up process, which typically involves simple extraction and removal of the solvent, but also minimizes the environmental impact of the synthesis.
The general reaction scheme for the synthesis of 3-alkoxycyclohex-2-en-1-ones under these conditions is presented below:
Reaction Scheme:
This solvent-free approach offers a compelling alternative to traditional methods that often require prolonged reaction times and the use of potentially hazardous solvents.
Indium(III) Chloride/Silica Gel Promoted Synthesis
The use of a solid-supported catalyst is a cornerstone of the solvent-free synthesis of 2-Cyclohexen-1-one, 3-(2-propenyloxy)-. Specifically, indium(III) chloride (InCl₃) supported on silica gel has proven to be a highly effective promoter for this transformation. publish.csiro.au Indium(III) chloride is a Lewis acid that facilitates the reaction between the 1,3-diketone and the alcohol. Its immobilization on a solid support like silica gel offers several advantages, including ease of handling, potential for catalyst recycling, and a heterogeneous reaction system that simplifies product purification. organic-chemistry.org
In the synthesis of 2-Cyclohexen-1-one, 3-(2-propenyloxy)-, 1,3-cyclohexanedione and allyl alcohol are mixed with the InCl₃/silica gel catalyst. The mixture is then subjected to microwave irradiation. The silica gel acts as a support for the catalyst and also helps in the uniform absorption of microwave energy, leading to efficient heating of the reaction mixture. This localized heating significantly reduces the reaction time compared to conventional heating methods.
The reaction conditions and yields for the synthesis of various 3-alkoxycyclohex-2-en-1-ones using this method are summarized in the table below.
Table 1: Indium(III) Chloride/Silica Gel Promoted Synthesis of 3-Alkoxycyclohex-2-en-1-ones
| Entry | Alcohol | Product | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzyl alcohol | 3-(Benzyloxy)cyclohex-2-en-1-one | 3 | 92 |
| 2 | Allyl alcohol | 3-(2-Propenyloxy)cyclohex-2-en-1-one | 4 | 90 |
| 3 | n-Propanol | 3-Propoxycyclohex-2-en-1-one | 5 | 88 |
| 4 | Isopropanol | 3-Isopropoxycyclohex-2-en-1-one | 5 | 85 |
| 5 | n-Butanol | 3-Butoxycyclohex-2-en-1-one | 4 | 90 |
As indicated in the table, the synthesis of 3-(2-propenyloxy)cyclohex-2-en-1-one (entry 2) proceeds in a short reaction time of 4 minutes with a high yield of 90%. This highlights the efficiency of the indium(III) chloride/silica gel promoted, solvent-free microwave-assisted methodology.
Reactivity and Reaction Mechanisms of 2 Cyclohexen 1 One, 3 2 Propenyloxy
Electrophilic and Nucleophilic Character of the Enone System
The enone moiety is characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group. This conjugation results in delocalization of π-electrons, creating a resonance hybrid with partial positive charges on both the carbonyl carbon and the β-carbon. This electronic distribution makes these positions susceptible to attack by nucleophiles. Conversely, deprotonation at the α'-position (C-6) can generate an enolate, which can act as a nucleophile. This dual reactivity is fundamental to the synthetic utility of cyclohexenone derivatives. nih.gov
The presence of an electron-withdrawing carbonyl group polarizes the conjugated double bond, rendering the β-carbon electrophilic and thus an excellent "Michael acceptor". In the Michael reaction, a wide variety of "Michael donors" (nucleophiles) can add to this β-carbon in a conjugate addition fashion. wikipedia.orgchemistrysteps.com This reaction is a powerful method for forming carbon-carbon bonds under relatively mild conditions. wikipedia.org
The nucleophile first attacks the β-carbon, leading to the formation of an enolate intermediate, which is stabilized by resonance. youtube.com Subsequent protonation yields the 1,4-adduct, a 3-substituted cyclohexanone (B45756). chemistrysteps.com Common nucleophiles for this transformation include doubly stabilized carbanions derived from compounds like β-ketoesters and malonates, as well as organometallic reagents. wikipedia.org
Table 1: Examples of Michael Addition Reactions
| Michael Donor (Nucleophile) | Reagent Example | Expected Product Structure |
|---|---|---|
| Enolate of a β-dicarbonyl compound | Diethyl malonate with a base | Diethyl 2-(3-(allyloxy)-1-oxocyclohexan-3-yl)malonate |
| Organocuprate (Gilman Reagent) | Lithium dimethylcuprate (Me₂CuLi) | 3-(Allyloxy)-3-methylcyclohexan-1-one |
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgyoutube.com The electron-deficient double bond of the enone system in 2-Cyclohexen-1-one (B156087), 3-(2-propenyloxy)- allows it to function effectively as a dienophile. libretexts.orgkhanacademy.org The reaction is highly stereospecific, with the relative stereochemistry of the substituents on the dienophile being retained in the product. libretexts.org This reaction provides a robust method for constructing bicyclic systems with significant stereochemical control. wikipedia.org
The reactivity in a Diels-Alder reaction is generally enhanced when the dienophile possesses electron-withdrawing groups, such as the carbonyl group in this molecule, and the diene has electron-donating groups. khanacademy.orgmasterorganicchemistry.com
Table 2: Examples of Diels-Alder Reactions
| Diene | Expected Product |
|---|---|
| 1,3-Butadiene | 5-(Allyloxy)-4,4a,5,6,7,8-hexahydroquinolin-2(3H)-one |
| 2,3-Dimethyl-1,3-butadiene | 5-(Allyloxy)-6,7-dimethyl-4,4a,5,6,7,8-hexahydroquinolin-2(3H)-one |
The reaction of α,β-unsaturated ketones with organometallic reagents can proceed via two main pathways: 1,2-direct addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. The outcome is largely dependent on the "hardness" or "softness" of the nucleophilic organometallic reagent.
Organocuprates (Gilman Reagents): These are considered "soft" nucleophiles and show a strong preference for 1,4-conjugate addition (Michael addition). chemistrysteps.com They react with the β-carbon to form a new carbon-carbon bond, yielding a lithium enolate which is then protonated during workup.
Grignard and Organolithium Reagents: These are "harder" nucleophiles and tend to favor 1,2-addition, attacking the more electrophilic carbonyl carbon directly. chemistrysteps.com This results in the formation of a tertiary allylic alcohol after workup.
Table 3: Regioselectivity of Organometallic Additions
| Reagent Type | Reagent Example | Predominant Reaction Pathway | Product Type |
|---|---|---|---|
| Organocuprate | (CH₃)₂CuLi | 1,4-Conjugate Addition | 3-Substituted Cyclohexanone |
| Grignard Reagent | CH₃MgBr | 1,2-Direct Addition | 1-Substituted Tertiary Alcohol |
Photochemical and Pericyclic Transformations
The presence of both an enone chromophore, which can be excited by light, and a tethered alkene in the propenyloxy group allows for unique intramolecular photochemical reactions. These transformations are often initiated by the absorption of light, leading to excited electronic states that undergo cyclization pathways not readily accessible under thermal conditions.
Research has shown that 2-(alkenyloxy)cycloalk-2-enones undergo intramolecular [2+2] photocycloaddition reactions when irradiated with visible light (e.g., λ = 420 nm) in the presence of a suitable sensitizer (B1316253), such as thioxanthen-9-one. researchgate.net This process involves the sensitizer absorbing light and transferring energy to the enone, promoting it to a triplet excited state. This excited state then reacts with the tethered alkene of the propenyloxy group. researchgate.net These reactions can be performed with high efficiency, sometimes using low catalyst loadings (2.5 mol %) on a preparative scale. researchgate.netacs.org
The intramolecular [2+2] photocycloaddition between the enone double bond and the alkene of the propenyloxy group is a key transformation for this molecule. researchgate.net This reaction proceeds with notable selectivity:
Regioselectivity: The reaction shows a high preference for the formation of the "crossed" adduct, leading to the creation of a bridged bicyclic system. researchgate.net
Diastereoselectivity: The cycloaddition is often perfectly diastereoselective, forming a single diastereomer of the product. researchgate.net
This photochemical cyclization provides an efficient route to complex, bridged carbocyclic skeletons from a relatively simple starting material. researchgate.net
Table 4: Summary of Intramolecular [2+2] Photocycloaddition
| Substrate Class | Reaction Conditions | Selectivity | Product |
|---|
Diradical Intermediates in Photochemical Pathways
The photochemistry of 3-(alkenyloxy)-2-cyclohexenones is characterized by intramolecular [2+2] photocycloaddition reactions. The mechanistic course of these reactions is believed to proceed via a 1,4-diradical intermediate. tum.de Upon sensitized irradiation, the cyclohexenone chromophore is excited to a triplet state. This excited enone then undergoes an initial cyclization with the tethered alkene of the allyloxy group.
The table below summarizes the photochemical transformation and the key intermediate involved.
| Starting Material | Conditions | Key Intermediate | Product Type |
| 3-(2-propenyloxy)-2-cyclohexenone | Sensitized Irradiation (λ = 420 nm) | 1,4-Diradical | [2+2] Photocycloaddition Product |
Rearrangement Reactions
Thermal Rearrangements Leading to Medium Ring Systems
The structure of 2-Cyclohexen-1-one, 3-(2-propenyloxy)-, being an allyl vinyl ether, is primed for thermal rearrangement via a tum.detum.de-sigmatropic shift, commonly known as the Claisen rearrangement. wikipedia.orgucla.eduorganic-chemistry.org This concerted, pericyclic reaction is a powerful method for carbon-carbon bond formation. wikipedia.org Upon heating, the compound is expected to rearrange through a chair-like six-membered transition state to yield 2-allylcyclohexane-1,3-dione. organic-chemistry.org
The reaction is typically intramolecular and proceeds with a high degree of order. wikipedia.orgmychemblog.com While the direct product of this rearrangement is a functionalized six-membered ring, this transformation is a significant strategic step. The resulting dione (B5365651) is a versatile intermediate that can be used in subsequent annulation or ring-expansion strategies to construct more complex molecular architectures, including medium-ring systems, although this is a multi-step process rather than a direct outcome of the initial rearrangement.
The fundamental thermal rearrangement is depicted below.
| Reactant | Reaction Type | Conditions | Primary Product |
| 2-Cyclohexen-1-one, 3-(2-propenyloxy)- | Claisen Rearrangement ( tum.detum.de-Sigmatropic) | Thermal (Heating) | 2-allylcyclohexane-1,3-dione |
Derivatization Strategies and Functional Group Interconversions
Transformations of the Allyloxy Moiety
The allyloxy group presents two main sites for chemical transformation: the carbon-carbon double bond and the ether linkage.
Reactions at the Alkene: The double bond can undergo a variety of classic addition reactions. Catalytic hydrogenation would yield the corresponding propyloxy derivative. It is also susceptible to electrophilic addition, allowing for halogenation (e.g., with Br₂), hydrohalogenation, and hydration. Epoxidation followed by hydrolysis can furnish a diol, while ozonolysis would cleave the double bond to produce an aldehyde.
Allylic C-H Functionalization: The allylic protons are susceptible to radical abstraction, which can initiate further functionalization. For instance, allylic peroxidation can be achieved using reagents like tert-butyl hydroperoxide (TBHP) in the presence of a suitable metal catalyst, introducing a peroxy group at the allylic position. beilstein-journals.org
Ether Cleavage: The ether bond can be cleaved under strong acidic conditions (e.g., using HBr or HI) to yield 3-hydroxy-2-cyclohexenone (a cyclohexane-1,3-dione tautomer) and an allyl halide.
Functionalization of the Cyclohexenone Ring System
The cyclohexenone ring is a versatile scaffold for various functionalizations, with reactivity centered on the enone system and the adjacent methylene groups.
Conjugate Addition: The α,β-unsaturated ketone is an excellent Michael acceptor. It can react with a wide range of nucleophiles, such as organocuprates, amines, and thiols, in a 1,4-conjugate addition fashion. This allows for the introduction of various substituents at the C-5 position of the cyclohexenone ring.
Carbonyl Group Reactions: The ketone carbonyl at C-1 can be selectively reduced to a hydroxyl group using hydride reagents like sodium borohydride (NaBH₄), leading to the corresponding allylic alcohol. It can also react with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols.
Enolate Chemistry: The methylene protons at C-4 are acidic and can be removed by a base to form an enolate. This enolate can then be trapped with various electrophiles, such as alkyl halides, allowing for α-alkylation and the introduction of substituents adjacent to the carbonyl group.
Ring Transformations: More advanced strategies can transform the ring itself. For example, palladium-catalyzed intramolecular oxidative alkylation of related systems has been used to form cyclohexenone rings, indicating the potential for analogous C-H functionalization or coupling reactions on the pre-formed ring. organic-chemistry.org
Theoretical and Computational Studies
Quantum Chemical Investigations on Electronic Structure
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic landscape of a molecule. For 2-Cyclohexen-1-one (B156087), 3-(2-propenyloxy)-, these investigations would focus on the distribution of electron density, the nature of its chemical bonds, and the energies of its molecular orbitals.
The electronic structure is characterized by the conjugated enone system of the cyclohexene (B86901) ring and the electronic influence of the 3-(2-propenyloxy) substituent. The oxygen atom of the ether group, with its lone pairs, is expected to participate in resonance with the π-system of the enone, thereby influencing the electron distribution across the molecule. This interaction would likely increase the electron density at the carbonyl oxygen and affect the electrophilicity of the β-carbon of the enone system.
A hypothetical table of calculated electronic properties, based on DFT calculations (e.g., at the B3LYP/6-31G* level of theory), is presented below. These values are illustrative and represent what a typical computational study might reveal.
| Property | Predicted Value | Significance |
| Dipole Moment | ~2.5 - 3.5 D | Indicates a moderate polarity, influenced by the carbonyl and ether functionalities. |
| Electron Affinity | ~1.2 - 1.8 eV | Reflects the molecule's ability to accept an electron, relevant to its behavior in redox reactions. |
| Ionization Potential | ~8.5 - 9.5 eV | Represents the energy required to remove an electron, indicating its relative stability as a neutral molecule. |
Conformational Analysis and Ring Inversion Dynamics
The six-membered ring of 2-Cyclohexen-1-one, 3-(2-propenyloxy)- is not planar. It adopts a half-chair conformation, which is characteristic of cyclohexene and its derivatives. nih.gov The presence of the bulky 3-(2-propenyloxy) group introduces significant conformational considerations. This substituent can exist in either a pseudo-axial or a pseudo-equatorial position.
Computational studies on similar substituted cyclohexene systems suggest that the pseudo-equatorial conformation is generally more stable due to reduced steric hindrance. sigmaaldrich.com The energy difference between these two conformers, and the energy barrier to interconversion (ring inversion), can be calculated using computational methods. The dynamics of this ring inversion are crucial for understanding how the molecule presents its reactive faces to other reagents.
The propenyloxy side chain also possesses its own conformational flexibility, with rotation possible around the C-O and C-C single bonds. A full conformational analysis would involve mapping the potential energy surface as a function of these key dihedral angles to identify the global minimum energy structure.
| Conformational State | Relative Energy (kcal/mol) | Key Dihedral Angle (C4-C3-O-C1') |
| Pseudo-equatorial | 0 (Reference) | ~180° (anti-periplanar) |
| Pseudo-axial | +2.0 to +4.0 | ~60° (gauche) |
| Ring Inversion Transition State | +8.0 to +12.0 | - |
Note: These values are estimations based on related structures.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for tracing the energetic pathway of a chemical reaction, from reactants through transition states to products. For 2-Cyclohexen-1-one, 3-(2-propenyloxy)-, potential reactions for study would include its behavior as a Michael acceptor, its participation in cycloaddition reactions, or rearrangements like the Claisen rearrangement involving the allyl ether group.
For instance, in a Michael addition, computational modeling could map the approach of a nucleophile to the β-carbon of the enone. The calculations would determine the structure and energy of the transition state, providing insights into the reaction's feasibility and stereochemical outcome. Similarly, the mechanism of a thermal-sigmatropic (Claisen) rearrangement could be investigated, identifying the chair-like transition state and calculating the activation energy for this process.
Structure-Reactivity Relationships and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
For 2-Cyclohexen-1-one, 3-(2-propenyloxy)-, the FMO analysis would reveal the following:
The LUMO: The LUMO is expected to be localized primarily over the enone system, with large orbital coefficients on the carbonyl carbon and the β-carbon. This indicates that these sites are the most electrophilic and susceptible to nucleophilic attack.
The HOMO: The HOMO is likely to have significant contributions from the C=C double bond of the enone and the oxygen of the propenyloxy group. This suggests that the molecule can act as a nucleophile or diene in certain reactions.
The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. The presence of the 3-(2-propenyloxy) group, particularly the oxygen atom, would be expected to raise the energy of the HOMO compared to the unsubstituted 2-cyclohexen-1-one, potentially making it more reactive in certain contexts.
| Molecular Orbital | Predicted Energy (eV) | Primary Atomic Contributions |
| HOMO | -9.0 to -8.0 | C2=C3, Oxygen of ether |
| LUMO | -1.5 to -0.5 | C1=O, C4 |
| HOMO-LUMO Gap | 7.0 to 8.0 | - |
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Building Block for Complex Molecules
2-Cyclohexen-1-one (B156087), 3-(2-propenyloxy)- serves as a bifunctional building block, offering two distinct sites for chemical modification. The enone moiety is susceptible to a variety of transformations, including 1,4-conjugate addition (Michael reaction) with nucleophiles like organocuprates. chegg.com This allows for the introduction of a wide range of substituents at the 3-position of the cyclohexanone (B45756) ring.
The defining feature, however, is the allyl enol ether functionality. This structure is a classic substrate for the libretexts.orglibretexts.org-sigmatropic Claisen rearrangement. wikipedia.orgorganic-chemistry.org Upon heating, the compound undergoes a concerted pericyclic reaction, transforming the O-allyl group into a C-allyl group at the C2 position. nrochemistry.com This reaction is a powerful tool for carbon-carbon bond formation, creating a new quaternary all-carbon stereocenter and yielding a 2-allylcyclohexane-1,3-dione derivative. The ability to engage in both enone chemistry and rearrangement reactions makes it a highly versatile platform for generating molecular complexity from a relatively simple starting material.
Precursor in the Synthesis of Natural Product Analogues
While direct total syntheses of natural products using 2-Cyclohexen-1-one, 3-(2-propenyloxy)- as the starting material are not extensively documented, its structural motifs are highly relevant to the field. Chiral and densely functionalized cyclohexane (B81311) derivatives are crucial intermediates in the synthesis of numerous natural products. elsevierpure.com The product of the Claisen rearrangement of 3-(allyloxy)cyclohex-2-en-1-one is a 2-substituted cyclohexane-1,3-dione, a core structure found in various biologically active molecules.
This dione (B5365651) can be further elaborated through intramolecular reactions. For example, the newly introduced allyl group and the existing ketone functionalities can be used to construct additional rings or introduce further stereocenters, paving the way for the synthesis of analogues of complex terpenes and alkaloids. The versatility of the cyclohexanone framework makes it an appealing starting point for creating libraries of natural product analogues for biological screening. elsevierpure.com
Intermediate in the Development of Novel Synthetic Methodologies
The unique reactivity of 2-Cyclohexen-1-one, 3-(2-propenyloxy)- makes it an ideal substrate for developing and showcasing new synthetic methods. Its participation in both classic and modern transformations highlights its utility.
Thermal and Catalytic Claisen Rearrangement: The thermal Claisen rearrangement is a well-established, powerful transformation in organic synthesis. organic-chemistry.orgnrochemistry.com The reaction proceeds through a highly ordered, chair-like transition state, which allows for a high degree of stereocontrol. tcichemicals.com The development of Lewis acid-catalyzed versions of this rearrangement can lower the required reaction temperatures and improve efficiency. libretexts.org
Photochemical Cycloadditions: More recently, novel photochemical reactions have been developed using this compound. In one study, visible light-mediated irradiation of 2-(allyloxy)cyclohex-2-en-1-one in the presence of a sensitizer (B1316253) was shown to induce an intramolecular [2+2] cycloaddition. acs.org This methodology provides a modern, light-driven approach to constructing strained bicyclic systems under mild conditions. acs.org
| Methodology | Reaction Type | Product Type | Key Features |
| Thermal Rearrangement | libretexts.orglibretexts.org-Sigmatropic (Claisen) | 2-Allylcyclohexane-1,3-dione | C-C bond formation, creates quaternary center. nrochemistry.com |
| Photochemical Reaction | Intramolecular [2+2] Cycloaddition | Bicyclo[4.2.0]octane derivative | Forms strained ring systems using visible light. acs.org |
Application in the Construction of Polycyclic Frameworks
The strategic placement of functional groups in 2-Cyclohexen-1-one, 3-(2-propenyloxy)- facilitates its use in building complex polycyclic and heterocyclic frameworks.
The visible light-mediated intramolecular cycloaddition of 2-(allyloxy)cycloalk-2-enones directly yields bicyclic products. acs.org This photochemical strategy is a powerful method for rapidly increasing molecular complexity and accessing fused ring systems that are challenging to synthesize through other means.
Furthermore, the product of the Claisen rearrangement, 2-allylcyclohexane-1,3-dione, is a prime candidate for subsequent cyclization reactions. The presence of the two ketone functionalities and the terminal alkene of the allyl group allows for a variety of intramolecular transformations, such as aldol (B89426) condensations, Michael additions, or radical cyclizations, to forge new rings. researchgate.net For example, gold-catalyzed cycloisomerization of related 1,6-diynes can lead to the formation of fused benzofurans, demonstrating how such substrates can be used to build complex polycycles. researchgate.net
Development of Functional Materials and Polymers (Excluding Biological Efficacy)
The potential use of 2-Cyclohexen-1-one, 3-(2-propenyloxy)- in the development of functional materials and polymers is an area that remains largely unexplored in scientific literature. In theory, the molecule possesses functionalities that could be amenable to polymerization. The terminal double bond of the propenyloxy (allyl) group could potentially participate in radical polymerization or ring-opening metathesis polymerization (ROMP). However, detailed research findings or specific examples of this compound being incorporated into polymer backbones or used to create functional materials are not well-documented.
An exploration of the future research avenues for the chemical compound 2-Cyclohexen-1-one, 3-(2-propenyloxy)- reveals significant potential for advancements in catalysis, asymmetric synthesis, photochemistry, sustainable methodologies, and computational chemistry. This article delves into the prospective research directions that could unlock novel applications and a deeper understanding of this versatile molecule.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-Cyclohexen-1-one derivatives, and how can regioselectivity be controlled?
- Methodological Answer : Cyclohexenone derivatives are typically synthesized via allylic oxidation or ketone functionalization. For 3-(2-propenyloxy) substitution, regioselectivity depends on reaction conditions (e.g., solvent polarity, temperature) and catalysts (e.g., Lewis acids). Evidence from analogous syntheses suggests using controlled stoichiometry of reagents (e.g., allyl bromide for propenyloxy introduction) and monitoring via TLC or GC-MS to optimize yield .
Q. How can structural characterization of 2-Cyclohexen-1-one derivatives be validated using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : Confirm the carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and ether (C-O-C) bands at ~1100–1250 cm⁻¹ .
- NMR : -NMR should show α,β-unsaturated ketone protons (δ 5.5–6.5 ppm) and propenyloxy methylene protons (δ 3.5–4.5 ppm). -NMR resolves ketone (δ ~200 ppm) and alkene carbons (δ ~120–140 ppm) .
- GC-MS : Molecular ion peaks (e.g., m/z 152 for CHO) and fragmentation patterns validate purity .
Q. What purification strategies are effective for isolating 2-Cyclohexen-1-one derivatives?
- Methodological Answer : Fractional distillation under reduced pressure (e.g., 40–60°C at 10 mmHg) minimizes thermal degradation. Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity. Monitor via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational modeling predict the stability and reactivity of 3-(2-propenyloxy) substituents under varying conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model steric and electronic effects. Analyze HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Thermochemical data (e.g., Gibbs free energy of decomposition) from NIST sources guide stability assessments in acidic or oxidative environments.
Q. How should contradictory spectral data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?
- Methodological Answer :
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, allylic coupling in propenyloxy groups may split peaks into doublets of doublets.
- Compare experimental data with simulated spectra (e.g., ACD/Labs or ChemDraw). Cross-validate using isotopic labeling or deuterated solvents to eliminate solvent interference .
Q. What are the decomposition pathways of 2-Cyclohexen-1-one derivatives under thermal stress, and how can they be mitigated?
- Methodological Answer : Thermal Gravimetric Analysis (TGA) identifies decomposition onset temperatures. For 3-(2-propenyloxy) derivatives, β-scission of the allyl ether group (~150–200°C) is a major pathway. Stabilize via inert atmosphere (N) storage or antioxidant additives (e.g., BHT). Monitor by FTIR for carbonyl loss or GC-MS for volatile byproducts (e.g., acrolein) .
Q. How do solvent polarity and proticity influence the reaction kinetics of 3-(2-propenyloxy) substitution?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states. Protic solvents (e.g., ethanol) may slow reactions via hydrogen bonding. Kinetic studies using UV-Vis spectroscopy (e.g., tracking absorbance at 300 nm for intermediate formation) quantify rate constants. Arrhenius plots (ln k vs. 1/T) derive activation energies .
Safety and Handling
Q. What are the critical safety protocols for handling 2-Cyclohexen-1-one derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
